Methyl 1-oxospiro[4.5]decane-2-carboxylate
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Overview
Description
Methyl 1-oxospiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxospiro[4.5]decane-2-carboxylate typically involves the reaction of spirocyclic ketones with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxospiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 1-oxospiro[4.5]decane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-oxospiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxospiro[4.5]decane-2-carboxylate: Similar in structure but differs in the position of the oxo group.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen and nitrogen atom in the spirocyclic ring.
2,8-diazaspiro[4.5]decan-1-one: Contains two nitrogen atoms in the spirocyclic ring and is known for its inhibitory activity against receptor interaction protein kinase 1 (RIPK1).
Uniqueness
Methyl 1-oxospiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Methyl 1-oxospiro[4.5]decane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that is known for its unique chemical reactivity and biological properties. The spirocyclic framework allows for diverse interactions with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as both a nucleophile and an electrophile , depending on the reaction conditions, facilitating various biochemical reactions such as:
- Enzyme Inhibition : It has been suggested that compounds with similar structures exhibit enzyme inhibitory activities, which may be relevant in the treatment of diseases where enzyme modulation is beneficial.
- Antioxidant Activity : Preliminary studies indicate that spirocyclic compounds can scavenge free radicals, contributing to their antioxidant properties.
Antimicrobial Activity
This compound has shown potential antimicrobial properties. Research indicates that compounds with similar spirocyclic structures possess activity against various bacterial strains. For instance:
Compound | Activity | Reference |
---|---|---|
Methyl 1-oxaspiro[2.5]octane-2-carboxylate | Antimicrobial | |
3-Methylene-1-oxaspiro[4.5]decan-2-one | Antimicrobial |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are critical in managing chronic inflammatory diseases. Similar compounds have been investigated for their ability to inhibit inflammatory pathways, suggesting that this compound could have therapeutic applications in this area.
Case Studies and Research Findings
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 4-oxospiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-5-8-12(10(9)13)6-3-2-4-7-12/h9H,2-8H2,1H3 |
InChI Key |
SRCBRCIOOWOQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(C1=O)CCCCC2 |
Origin of Product |
United States |
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